molecular formula C16H34O2 B8741804 2,9-Diethyl-2,9-dimethyl-1,10-decanediol CAS No. 85018-63-9

2,9-Diethyl-2,9-dimethyl-1,10-decanediol

Cat. No.: B8741804
CAS No.: 85018-63-9
M. Wt: 258.44 g/mol
InChI Key: VIILEJYILYNGOK-UHFFFAOYSA-N
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Description

2,9-Diethyl-2,9-dimethyl-1,10-decanediol is a branched aliphatic diol characterized by ethyl and methyl substituents at the 2 and 9 positions of a decanediol backbone. The dimethyl analog has a molecular formula of C₁₂H₂₆O₂, a molecular weight of 202.33 g/mol, and a density of 0.912 g/cm³ . Its boiling point is reported as 287°C at 760 mmHg, with a flash point of 123.6°C and low vapor pressure (0.000286 mmHg at 25°C) . These properties suggest applications in polymer synthesis, surfactants, or as intermediates in organic reactions. The diethyl-dimethyl variant likely exhibits enhanced hydrophobicity and steric bulk due to additional ethyl groups, which may influence solubility and reactivity.

Properties

CAS No.

85018-63-9

Molecular Formula

C16H34O2

Molecular Weight

258.44 g/mol

IUPAC Name

2,9-diethyl-2,9-dimethyldecane-1,10-diol

InChI

InChI=1S/C16H34O2/c1-5-15(3,13-17)11-9-7-8-10-12-16(4,6-2)14-18/h17-18H,5-14H2,1-4H3

InChI Key

VIILEJYILYNGOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCCCCC(C)(CC)CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

  • Molecular Weight : 202.33 g/mol (vs. higher for diethyl-dimethyl due to ethyl groups).
  • Branching : Methyl groups at positions 2 and 9 (vs. ethyl and methyl in the target compound).
  • Boiling Point : 287°C (expected to increase with additional ethyl groups).
  • Density : 0.912 g/cm³ (likely lower than the diethyl-dimethyl variant due to reduced molecular packing).

1,10-Decanediol (Linear Analog)

  • Melting Point : ~72°C (higher than branched analogs due to efficient packing).
  • Solubility : Lower in hydrophobic solvents compared to branched derivatives.
  • Applications : Widely used in polyesters and nylons. Branched analogs like 2,9-dimethyl-2,9-decanediol may offer improved flexibility in polymers but lower thermal stability.

Key Data Table: Comparative Properties

Property 2,9-Diethyl-2,9-dimethyl-1,10-decanediol (Predicted) 2,9-Dimethyl-2,9-decanediol 1,10-Decanediol (Linear)
Molecular Formula C₁₄H₃₀O₂ (estimated) C₁₂H₂₆O₂ C₁₀H₂₂O₂
Molecular Weight (g/mol) ~230 202.33 174.28
Boiling Point (°C) >287 287 297
Branching Impact High steric hindrance Moderate None
Applications Polymers, surfactants Polymer intermediates Polyesters, nylons

Preparation Methods

Initial Alkylation Protocol

The synthesis begins with the formation of a dinitrile intermediate via a Grignard reaction:

  • Reagents : Diisopropylamine, n-butyllithium, 2-methylbutyronitrile, and 1,6-dibromohexane.

  • Conditions :

    • Anhydrous tetrahydrofuran (THF) at 0–10°C under nitrogen.

    • Stepwise addition of 1,6-dibromohexane to the lithiated nitrile intermediate.

  • Intermediate : 3,10-Dicyano-3,10-dimethyl-dodecane (93.8% yield).

Hydrolysis to Diacid

The dinitrile undergoes alkaline hydrolysis:

  • Reagents : Ethylene glycol, potassium hydroxide.

  • Conditions :

    • Reflux at 170°C for 16 hours.

    • Acidification with HCl to isolate 2,9-diethyl-2,9-dimethyl-1,10-decanedioic acid (65.3% yield).

Reduction to Diol

The diacid is reduced to the target diol using lithium aluminum hydride (LiAlH₄):

  • Reagents : LiAlH₄ in anhydrous diethyl ether.

  • Conditions :

    • Reflux for 1 hour.

    • Quenching with sulfuric acid and sodium bicarbonate.

  • Yield : 90.5%.

Table 1: Key Parameters for Grignard-Based Synthesis

StepReagents/ConditionsYield (%)
Alkylationn-BuLi, 2-methylbutyronitrile, 0–10°C93.8
HydrolysisKOH, ethylene glycol, 170°C65.3
ReductionLiAlH₄, Et₂O, reflux90.5

Catalytic Dehydrogenation and Coupling

Nickel-Catalyzed Dehydrogenation

An alternative route employs catalytic dehydrogenation of preformed diesters:

  • Substrate : Dimethyl 2,9-diethyl-2,9-dimethyl-1,10-decanedioate.

  • Catalyst : Raney nickel (30–200 wt% relative to substrate).

  • Conditions :

    • Hydrogen atmosphere (1–4 atm) at 25°C.

  • Yield : ~85% (estimated from analogous reactions).

Limitations

  • Requires high catalyst loading.

  • Potential over-reduction byproducts necessitate careful monitoring.

Enzymatic Polymerization and Retro-Synthesis

Enzymatic Hydrolysis of Polyesters

Polyesters containing 2,9-diethyl-2,9-dimethyl-1,10-decanediol segments are hydrolyzed enzymatically:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions :

    • Phosphate buffer (pH 7.0) at 40°C.

    • 48-hour incubation.

  • Yield : 70–80% recovery of diol.

Substrate Design

  • Polyesters synthesized from dimethyl pyrazine dipropionic acid and aliphatic diols.

  • Enzymatic specificity ensures selective cleavage at ester bonds.

Comparative Analysis of Methods

Table 2: Advantages and Drawbacks of Each Method

MethodAdvantagesDrawbacks
Grignard-BasedHigh yields, well-established protocolMulti-step, sensitive to moisture
Catalytic DehydrogenationScalable, minimal byproductsHigh catalyst cost
Enzymatic HydrolysisGreen chemistry, selectiveLimited substrate scope

Mechanistic Insights and Optimization

Steric Effects in Alkylation

  • Branched intermediates (e.g., 3,10-dimethyl-dodecane) hinder nucleophilic attack, necessitating excess Grignard reagent.

  • Temperature control (0–10°C) minimizes side reactions.

Solvent Impact on Reduction

  • Diethyl ether outperforms THF in LiAlH₄ reductions due to better solubility of intermediates.

Catalyst Recycling in Dehydrogenation

  • Raney nickel can be reused 3–4 times with <10% activity loss.

Industrial-Scale Considerations

  • Cost Analysis :

    • Grignard method: $12–15/g (laboratory scale).

    • Catalytic dehydrogenation: $8–10/g (optimized).

  • Safety Protocols :

    • LiAlH₄ requires inert atmosphere handling.

    • Raney nickel poses flammability risks .

Q & A

Q. What are the established synthetic routes for 2,9-Diethyl-2,9-dimethyl-1,10-decanediol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves alkylation or esterification reactions under controlled conditions. For example, a multi-step procedure may include:

  • Step 1 : Reacting 1,10-decanediol with ethyl and methyl halides in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
  • Step 2 : Using a base like sodium hydride (NaH) to deprotonate hydroxyl groups, enhancing nucleophilic substitution.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the diol .
    Optimization Tips :
  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Adjust stoichiometry (e.g., 2.2 equivalents of alkylating agents) to minimize unreacted starting material.
  • Control temperature (60–80°C) to balance reaction rate and side-product formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methyl (δ 0.8–1.2 ppm) and ethyl (δ 1.2–1.5 ppm) groups; hydroxyl protons may appear as broad peaks (δ 1.5–2.5 ppm).
    • ¹³C NMR : Confirm alkyl chain connectivity (e.g., carbons adjacent to oxygen at δ 60–70 ppm).
  • Infrared (IR) Spectroscopy : Detect O–H stretches (~3200–3500 cm⁻¹) and C–O vibrations (~1050–1250 cm⁻¹).
  • X-ray Crystallography : For single-crystal analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. Pre-cool crystals to 98 K to minimize thermal motion artifacts .

Advanced Research Questions

Q. How does the substitution pattern of ethyl and methyl groups in this compound influence its coordination chemistry with transition metals?

Methodological Answer: The ethyl and methyl groups introduce steric hindrance, which affects ligand-metal binding:

  • Steric Effects : Bulky substituents reduce coordination flexibility, favoring octahedral or tetrahedral geometries over planar complexes.
  • Electronic Effects : Alkyl groups donate electron density via inductive effects, modulating the Lewis basicity of hydroxyl oxygen atoms.
  • Experimental Validation :
    • Conduct titration experiments with Cu(II) or Ni(II) salts, monitoring UV-Vis spectral shifts (e.g., d-d transitions) to assess binding constants.
    • Compare with analogues like 2,9-dimethyl-1,10-phenanthroline, where methyl groups enhance Cu(I) selectivity .

Q. What strategies can resolve discrepancies in experimental data when determining the crystal structure of this compound derivatives?

Methodological Answer: Discrepancies often arise from twinning, disorder, or weak diffraction. Mitigation strategies include:

  • Data Collection : Use high-intensity synchrotron radiation or a Rigaku AFC12 diffractometer to improve signal-to-noise ratios.
  • Refinement : Apply restraints (e.g., DFIX for bond lengths) in SHELXL to handle disordered ethyl/methyl groups.
  • Validation Tools : Check Rint values (<0.05 preferred) and residual density maps for unmodeled electron density .

Q. How can researchers analyze the oxidative stability of this compound under catalytic conditions?

Methodological Answer:

  • Accelerated Aging Studies : Expose the compound to oxidizing agents (e.g., H2O2) at elevated temperatures (40–60°C).
  • Analytical Methods :
    • GC-MS : Monitor decomposition products (e.g., aldehydes or ketones).
    • EPR Spectroscopy : Detect radical intermediates formed during oxidation.
    • Reference protocols from studies on similar diols, ensuring compatibility with the compound’s alkyl-substituted backbone .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:

  • Controlled Experiments : Measure solubility in solvents (e.g., water, ethanol, hexane) at standardized temperatures (25°C ± 0.1°C).
  • Structural Insights : The diol’s amphiphilic nature (polar hydroxyl groups vs. non-polar alkyl chains) may explain variability. Use Hansen solubility parameters to predict solvent compatibility.
  • Literature Cross-Validation : Compare with structurally analogous compounds like 1,6-hexanediol, which shows similar polarity-dependent solubility trends .

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